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Compound of Interest

Compound Name: BMS-394136

Cat. No.: B606231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of BMS-
394136, a selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current

(IKur), across different species. The primary focus of this document is to present available

preclinical data to aid in the evaluation of this compound for the potential treatment of atrial

fibrillation (AF). The guide also includes a comparison with other selective IKur inhibitors to

provide a broader context for its pharmacological profile.

Mechanism of Action: IKur Inhibition for Atrial
Fibrillation
The ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5

gene, plays a crucial role in the repolarization of the atrial action potential.[1] Its expression is

predominantly localized to the atria in species such as humans, dogs, and rabbits, making it an

attractive therapeutic target for the development of atrial-selective antiarrhythmic drugs.[1]

Inhibition of IKur is expected to prolong the atrial action potential duration (APD) and the

effective refractory period (AERP), thereby disrupting the re-entrant circuits that sustain atrial

fibrillation. BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel,

which underlies the IKur current.[2][3]
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Figure 1: Mechanism of action of BMS-394136 in atrial myocytes.

Cross-Species Comparison of BMS-394136 Effects
Preclinical studies have evaluated the effects of BMS-394136 in both canine and rabbit

models. These species are commonly used in cardiovascular research due to the translational

relevance of their cardiac electrophysiology to humans.

In Vivo Electrophysiological Effects
A key study directly compared the in vivo effects of BMS-394136 on the atrial effective

refractory period (AERP) in anesthetized beagle dogs and rabbits.
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Species Dose (mg/kg) Change in AERP (ms)

Beagle Dog 0.3 1 ± 1

1.0 9 ± 4

3.0 14 ± 3

10.0 25 ± 6

Rabbit 0.3 5 ± 3

1.0 17 ± 2

3.0 20 ± 2

10.0 34 ± 2

p<0.05. Data from Xing et al.

[1]

As shown in the table above, BMS-394136 dose-dependently prolonged the AERP in both

species, with a more pronounced effect observed in rabbits at lower doses.[1] Importantly, the

compound did not significantly affect the ventricular effective refractory period (VERP), PR, or

QRS intervals in either species, highlighting its atrial-selective action.[1]

In Vitro Electrophysiological Effects
In vitro studies using standard microelectrode techniques on isolated atrial tissues further

elucidated the effects of BMS-394136 on the action potential duration (APD).

Species Concentration (µM)
Change in Atrial APD50
(ms)

Beagle Dog 0.3 - 10.0 98 ± 41 to 109 ± 38

Rabbit 0.3 - 10.0 13 ± 4 to 36 ± 5

Data from Xing et al.[1]
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The in vitro data indicates a dose-dependent increase in atrial APD at 50% repolarization

(APD50) in both beagle dogs and rabbits.[1]

Another study in a canine model of acute right atrial ischemia demonstrated that the efficacy of

BMS-394136 in prolonging AERP and APD is significantly enhanced under ischemic

conditions.[2]

Comparison with Alternative IKur Inhibitors
Several other selective IKur inhibitors have been investigated for the treatment of atrial

fibrillation. While direct comparative studies with BMS-394136 are limited, data from a study in

anesthetized pigs provides insights into the effects of other compounds in this class.

Compound Species Key Findings

AVE 0118 Pig

Prolonged left atrial ERP more

than right atrial ERP; no

change in QTc.[4]

S9947 Pig

Prolonged left atrial ERP more

than right atrial ERP; no

change in QTc.[4]

S20951 Pig

Prolonged left atrial ERP more

than right atrial ERP; no

change in QTc.[4]

This study in pigs highlights a common feature of IKur blockers, which is a predominant effect

on the left atrium.[4] It is important to note that these comparisons are across different species

and experimental conditions, and therefore, direct conclusions about relative potency and

efficacy cannot be drawn without head-to-head studies.

Experimental Protocols
In Vivo Measurement of Atrial Effective Refractory
Period (AERP)
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The following is a generalized protocol based on the methodologies described in the cited

literature for measuring AERP in anesthetized animal models.
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Figure 2: Experimental workflow for in vivo AERP measurement.

Detailed Steps:
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Animal Preparation: Beagle dogs or rabbits are anesthetized. Multi-electrode catheters are

inserted into the right atrium and left ventricle for recording and stimulation.[1]

Baseline Measurement: The baseline AERP is determined using programmed electrical

stimulation. This typically involves delivering a train of stimuli (S1) at a fixed cycle length,

followed by a premature stimulus (S2) at progressively shorter coupling intervals until it fails

to capture the myocardium. The longest S1-S2 interval that fails to produce a propagated

response is defined as the ERP.

Drug Administration: BMS-394136 is infused intravenously at incremental doses.

Post-Dose Measurement: AERP is measured again after each dose to determine the drug's

effect.

Hemodynamic Monitoring: Electrocardiogram (ECG) and mean arterial pressure (MAP) are

continuously monitored throughout the experiment.[1]

In Vitro Measurement of Action Potential Duration (APD)
The following protocol outlines the general procedure for measuring APD in isolated cardiac

tissue.
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Figure 3: Experimental workflow for in vitro APD measurement.

Detailed Steps:
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Tissue Preparation: Atrial tissue is dissected and mounted in a tissue bath superfused with

oxygenated physiological salt solution at a constant temperature.

Microelectrode Recording: A sharp glass microelectrode filled with a high-potassium solution

is used to impale a cardiac myocyte to record the transmembrane action potential.

Baseline Recording: Action potentials are elicited by electrical field stimulation at a fixed

frequency, and baseline APD is recorded. APD is typically measured at 50% (APD50) and

90% (APD90) of repolarization.

Drug Application: BMS-394136 is added to the superfusate at increasing concentrations.

Post-Drug Recording: Action potentials are recorded at each drug concentration to determine

the effect on APD.

Conclusion
BMS-394136 demonstrates a consistent and dose-dependent prolongation of the atrial

effective refractory period and action potential duration in both canine and rabbit models, with a

notable atrial-selective profile. These findings support its potential as a therapeutic agent for

atrial fibrillation. The observed differences in the magnitude of effect between species highlight

the importance of cross-species comparisons in preclinical drug development. Further studies

directly comparing BMS-394136 with other IKur inhibitors in the same species would be

valuable for a more definitive assessment of its relative pharmacological profile. The provided

experimental protocols offer a foundation for designing and interpreting future studies in this

area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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